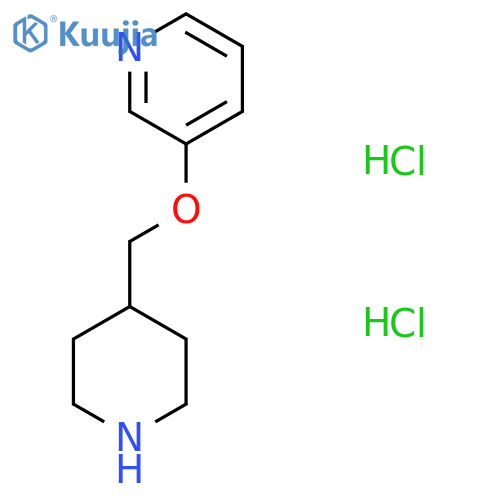Cas no 1185087-06-2 (3-(4-Piperidinylmethoxy)pyridine dihydrochloride)

3-(4-Piperidinylmethoxy)pyridine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-(4-Piperidinylmethoxy)pyridinedihydrochloride
- 3-(4-Piperidinylmethoxy)pyridine dihydrochloride
- 3-(piperidin-4-ylmethoxy)pyridine dihydrochloride
- 3-(4-Piperidinylmethoxy)pyridine di hydrochloride
-
- MDL: MFCD09475415
- インチ: 1S/C11H16N2O.2ClH/c1-2-11(8-13-5-1)14-9-10-3-6-12-7-4-10;;/h1-2,5,8,10,12H,3-4,6-7,9H2;2*1H
- InChIKey: OVPVKTDQWVVGNF-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.O(C1C=NC=CC=1)CC1CCNCC1
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 157
- トポロジー分子極性表面積: 34.2
3-(4-Piperidinylmethoxy)pyridine dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 023127-500mg |
3-(4-Piperidinylmethoxy)pyridinedihydrochloride |
1185087-06-2 | 500mg |
$322.00 | 2023-09-09 | ||
| Matrix Scientific | 023127-1g |
3-(4-Piperidinylmethoxy)pyridinedihydrochloride |
1185087-06-2 | 1g |
$495.00 | 2023-09-09 |
3-(4-Piperidinylmethoxy)pyridine dihydrochloride 関連文献
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
3-(4-Piperidinylmethoxy)pyridine dihydrochlorideに関する追加情報
Introduction to 3-(4-Piperidinylmethoxy)pyridine dihydrochloride (CAS No: 1185087-06-2) and Its Recent Applications in Chemical Biology
3-(4-Piperidinylmethoxy)pyridine dihydrochloride, identified by the CAS number 1185087-06-2, is a significant compound in the realm of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their versatile biological activities and potential therapeutic applications. The structural framework of this molecule incorporates both pyridine and piperidine moieties, which are well-documented for their role in modulating various biological pathways.
The pyridine moiety is a core structural component in numerous pharmacologically active agents, contributing to interactions with biological targets such as enzymes and receptors. In contrast, the piperidine ring introduces a secondary amine functionality, which can enhance solubility and metabolic stability, making it an attractive feature in drug design. The presence of a methoxy group at the 4-position of the piperidine ring further expands the compound's chemical space, enabling diverse derivatization and functionalization strategies.
The dihydrochloride salt form of 3-(4-Piperidinylmethoxy)pyridine enhances its solubility in aqueous solutions, facilitating its use in both in vitro and in vivo experimental settings. This property is particularly advantageous for pharmacokinetic studies and drug delivery systems. The compound's stability under various conditions makes it a reliable candidate for long-term storage and transportation, ensuring consistency in research applications.
Recent advancements in chemical biology have highlighted the importance of 3-(4-Piperidinylmethoxy)pyridine dihydrochloride in the development of novel therapeutic agents. Studies have demonstrated its potential as an intermediate in synthesizing small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. The compound's ability to interact with these targets has been explored through high-throughput screening (HTS) campaigns, leading to the identification of lead compounds with promising preclinical profiles.
One notable application of this compound is its role as a scaffold for designing molecules that modulate neurotransmitter receptors. The piperidine ring's structural similarity to certain natural alkaloids has been leveraged to develop ligands that interact with serotonin and dopamine receptors. Such interactions are critical for treating neurological disorders such as depression, anxiety, and Parkinson's disease. Preliminary studies have shown that derivatives of 3-(4-Piperidinylmethoxy)pyridine dihydrochloride exhibit high affinity for these receptors, with minimal off-target effects.
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. By modulating COX activity, this compound may offer therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system (CNS) disorders.
In vitro studies have revealed that 3-(4-Piperidinylmethoxy)pyridine dihydrochloride exhibits cytotoxic effects against certain cancer cell lines. Mechanistic investigations suggest that it induces apoptosis through activation of caspase-dependent pathways. Furthermore, its interaction with microtubule dynamics has been explored as a possible mechanism for its anti-proliferative effects. These findings position this compound as a valuable tool for developing next-generation chemotherapeutic agents.
The synthesis of 3-(4-Piperidinylmethoxy)pyridine dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for industrial applications. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core pyridine-piperidine scaffold with high regioselectivity.
The pharmacological profile of this compound continues to be refined through structure-activity relationship (SAR) studies. By systematically modifying its chemical structure, researchers aim to optimize its potency, selectivity, and pharmacokinetic properties. Computational modeling techniques have played a crucial role in predicting the binding modes of 3-(4-Piperidinylmethoxy)pyridine dihydrochloride with biological targets, accelerating the drug discovery process.
Future directions in research may explore the use of this compound as a prodrug or combination therapy agent. Its versatility as a scaffold allows for further functionalization into molecules with enhanced bioavailability or targeted delivery systems. Additionally, its potential role in modulating immune responses has not been fully explored but warrants further investigation.
In conclusion,3-(4-Piperidinylmethoxy)pyridine dihydrochloride (CAS No: 1185087-06-2) represents a promising candidate for therapeutic development across multiple disease areas. Its unique structural features and demonstrated biological activities make it an attractive molecule for further exploration by medicinal chemists and biologists alike.
1185087-06-2 (3-(4-Piperidinylmethoxy)pyridine dihydrochloride) 関連製品
- 1705864-77-2(N-[2-(3-Fluorophenyl)-2-methoxyethyl]benzo[b]thiophene-2-carboxamide)
- 946198-91-0(5-methyl-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylthiophene-2-sulfonamide)
- 1803571-85-8(4-bromo-7-chlorothieno[2,3-c]pyridine)
- 1407161-75-4(1-(4-methoxyphenyl)-4,5-dimethyl-1H-Imidazole)
- 1361695-66-0(2-Amino-5-nitro-3-(2,3,5-trichlorophenyl)pyridine)
- 1488182-93-9(Propanoic acid, 2-hydroxy-2-methyl-3-[[(phenylmethoxy)carbonyl]amino]-)
- 375854-68-5(Acetic acid, 2-[(5-chloro-3-pyridinyl)oxy]-)
- 121895-18-9(Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI))
- 2005282-00-6(4-(3-methoxypropyl)-4-methyl-4H,5H,6H,7H-furo3,2-cpyridine)
- 119866-61-4(4-chloro-1-methyl-1H-Pyrrole-2-carboxylic acid methyl ester)



